![molecular formula C19H29NO5 B4185285 3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)
3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of biochemical and physiological studies.
Mechanism of Action
The precise mechanism of action of 3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is not fully understood, but it is believed to act as a partial agonist of certain receptors in the endocannabinoid system. This activity may lead to a variety of biochemical and physiological effects, including changes in neurotransmitter release, inflammation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide may have a variety of biochemical and physiological effects in the body. These effects may include changes in neurotransmitter release, modulation of the immune response, and alterations in pain perception. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in lab experiments is its potential for modulating the activity of certain enzymes and receptors in the body. This may make it useful for studying the effects of these targets on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other compounds that target the same receptors.
Future Directions
There are several potential future directions for research on 3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One area of interest is the study of the compound's effects on the endocannabinoid system and its potential for use in the treatment of pain, inflammation, and other conditions. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in a variety of biochemical and physiological studies.
Scientific Research Applications
3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been used in a variety of scientific studies due to its potential for modulating the activity of certain enzymes and receptors in the body. One area of research that has shown promise is the study of the compound's effects on the endocannabinoid system, which plays a key role in regulating a variety of physiological processes.
properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-5-22-16-11-14(12-17(23-6-2)18(16)24-7-3)19(21)20-13(4)15-9-8-10-25-15/h11-13,15H,5-10H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXCCBPXLVYPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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